2-Amino-N,N-dimethyl-2-phenylethane-1-sulfonamide
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Overview
Description
2-Amino-N,N-dimethyl-2-phenylethane-1-sulfonamide is a chemical compound with the molecular formula C10H16N2O2S and a molecular weight of 228.31 g/mol . This compound is characterized by the presence of an amino group, a dimethylamino group, a phenyl group, and a sulfonamide group. It is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N,N-dimethyl-2-phenylethane-1-sulfonamide typically involves the reaction of 2-phenylethylamine with dimethylamine and a sulfonyl chloride derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{2-Phenylethylamine} + \text{Dimethylamine} + \text{Sulfonyl Chloride} \rightarrow \text{this compound} ]
The reaction conditions often include the use of a suitable solvent, such as dichloromethane or chloroform, and a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N,N-dimethyl-2-phenylethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to form sulfinamide or thiol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro compounds, while reduction of the sulfonamide group may produce sulfinamide or thiol derivatives .
Scientific Research Applications
2-Amino-N,N-dimethyl-2-phenylethane-1-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 2-Amino-N,N-dimethyl-2-phenylethane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: A sulfonamide antibiotic used in veterinary medicine.
Sulfadiazine: Another sulfonamide antibiotic used in combination with pyrimethamine to treat toxoplasmosis.
Sulfamethoxazole: A sulfonamide antibiotic commonly used in combination with trimethoprim.
Uniqueness
2-Amino-N,N-dimethyl-2-phenylethane-1-sulfonamide is unique due to its specific structural features, such as the presence of both an amino group and a dimethylamino group attached to the phenylethane backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Biological Activity
2-Amino-N,N-dimethyl-2-phenylethane-1-sulfonamide, commonly known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally characterized by the presence of an amino group, dimethyl groups, and a phenyl moiety, which contribute to its pharmacological properties.
The molecular formula of this compound is C9H13N1O2S, with a molecular weight of approximately 201.27 g/mol. Its IUPAC name reflects its sulfonamide structure, which is pivotal for its biological activity.
Property | Value |
---|---|
Molecular Formula | C₉H₁₃N₁O₂S |
Molecular Weight | 201.27 g/mol |
IUPAC Name | This compound |
The biological activity of sulfonamides, including this compound, is primarily attributed to their ability to inhibit carbonic anhydrases (CAs), which are enzymes involved in various physiological processes, including acid-base balance and respiration. Inhibition of these enzymes can lead to significant therapeutic effects in conditions like glaucoma and certain cancers.
Anticancer Activity
Recent studies have demonstrated that sulfonamide derivatives exhibit promising anticancer properties. For instance, compounds modified from sulfonamides have shown effective inhibition against carbonic anhydrase isoforms CA IX and CA XII, which are overexpressed in several tumors. In vitro studies indicated that specific derivatives significantly reduced the viability of cancer cell lines such as HT-29 (colon cancer) and MDA-MB-231 (breast cancer) under hypoxic conditions .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes:
- Carbonic Anhydrase : Inhibitory activity against CA II, CA IX, and CA XII has been documented, with some derivatives exhibiting IC50 values in the nanomolar range .
- Acetylcholinesterase (AChE) : Some sulfonamide derivatives have shown potential as AChE inhibitors, which could be beneficial in treating Alzheimer's disease .
Study on Carbonic Anhydrase Inhibition
In a study evaluating the structure-activity relationship (SAR) of modified sulfonamides, compounds were synthesized and tested for their inhibitory effects on human carbonic anhydrases. The most potent inhibitors displayed IC50 values ranging from 51.6 to 99.6 nM against CA IX. Notably, the presence of specific functional groups influenced the potency and selectivity of these compounds .
Antitumor Activity Assessment
Another investigation focused on the antitumor activity of a series of sulfonamide derivatives against MG-63 osteosarcoma cells. The results indicated that certain compounds not only inhibited cell viability but also reversed tumor microenvironment acidification, highlighting their therapeutic potential in oncology .
Properties
Molecular Formula |
C10H16N2O2S |
---|---|
Molecular Weight |
228.31 g/mol |
IUPAC Name |
2-amino-N,N-dimethyl-2-phenylethanesulfonamide |
InChI |
InChI=1S/C10H16N2O2S/c1-12(2)15(13,14)8-10(11)9-6-4-3-5-7-9/h3-7,10H,8,11H2,1-2H3 |
InChI Key |
FNTDKWXUYVRIGJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)CC(C1=CC=CC=C1)N |
Origin of Product |
United States |
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